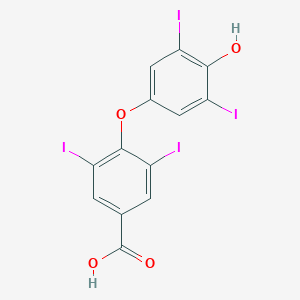
6,3'-p-Dihydroxypaclitaxel
概要
説明
6,3’-p-Dihydroxypaclitaxel is a metabolite of paclitaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers. This compound is characterized by its complex structure, which includes multiple hydroxyl groups and a taxane core. The chemical formula for 6,3’-p-Dihydroxypaclitaxel is C45H47NO18 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,3’-p-Dihydroxypaclitaxel typically involves the hydroxylation of paclitaxel. This process can be achieved using cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, which facilitate the addition of hydroxyl groups at specific positions on the paclitaxel molecule .
Industrial Production Methods: Industrial production of 6,3’-p-Dihydroxypaclitaxel is generally carried out through biotransformation processes using microbial cultures or liver microsomes. These methods leverage the natural enzymatic activity to produce the desired hydroxylated metabolites .
化学反応の分析
Types of Reactions: 6,3’-p-Dihydroxypaclitaxel undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the hydroxyl groups to other functional groups.
Substitution: The hydroxyl groups can be substituted with other chemical groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are often employed for substitution reactions.
Major Products Formed:
科学的研究の応用
6,3’-p-Dihydroxypaclitaxel has several scientific research applications, including:
Chemistry: Used as a model compound for studying hydroxylation reactions and enzyme activity.
Biology: Investigated for its role in cellular processes and metabolic pathways.
Medicine: Explored for its potential therapeutic effects and as a biomarker for paclitaxel metabolism.
Industry: Utilized in the development of new chemotherapeutic agents and drug formulations
作用機序
The mechanism of action of 6,3’-p-Dihydroxypaclitaxel involves its interaction with microtubules, similar to paclitaxel. It binds to tubulin, promoting the assembly and stabilization of microtubules, which inhibits cell division and leads to cell death. This mechanism is crucial for its anticancer properties .
類似化合物との比較
Paclitaxel: The parent compound from which 6,3’-p-Dihydroxypaclitaxel is derived.
6α-Hydroxypaclitaxel: Another hydroxylated metabolite of paclitaxel.
3’-p-Hydroxypaclitaxel: A metabolite with a hydroxyl group at a different position.
Uniqueness: 6,3’-p-Dihydroxypaclitaxel is unique due to its specific hydroxylation pattern, which may confer distinct biological activities and metabolic stability compared to other paclitaxel metabolites .
特性
IUPAC Name |
[(1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51NO16/c1-23-30(62-43(58)33(52)32(26-17-19-29(51)20-18-26)48-41(56)27-13-9-7-10-14-27)21-47(59)40(63-42(57)28-15-11-8-12-16-28)36-45(6,38(55)35(61-24(2)49)31(23)44(47,4)5)37(54)34(53)39-46(36,22-60-39)64-25(3)50/h7-20,30,32-37,39-40,51-54,59H,21-22H2,1-6H3,(H,48,56)/t30-,32-,33+,34-,35+,36-,37-,39+,40-,45-,46+,47+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGGNAWLXHJUEM-FJMWQILYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=C(C=C4)O)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@]3([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=C(C=C4)O)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)[C@@]7(CO[C@@H]7[C@H]([C@@H]3O)O)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157230-10-9 | |
| Record name | Benzenepropanoic acid, β-(benzoylamino)-α,4-dihydroxy-, (2aR,3S,4R,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-3,4,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157230-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,3'-p-Dihydroxypaclitaxel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157230109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol](/img/structure/B28839.png)


![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)



![1-BENZYL-4-[N-(1-PROPANOYL)-N-PHENYLAMINO]-4-METHOXYMETHYLPIPERIDINE](/img/structure/B28855.png)

![(3Ar,6aS)-1,3-dibenzyl-6,6a-dihydro-3aH-thieno[3,4-d]imidazole-2,4-dione](/img/structure/B28865.png)



